3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid

Physicochemical profiling Salt selection Ionizable building block

3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS 2586126-46-5, IUPAC: 2-chloro-6-fluoro-3-phenylmethoxybenzoic acid) is a trisubstituted halogenated benzoic acid building block with molecular formula C14H10ClFO3 and molecular weight 280.68 g/mol. It features a benzyloxy (–OCH2Ph) group at the 3-position, chlorine at the 2-position, and fluorine at the 6-position on the benzoic acid core.

Molecular Formula C14H10ClFO3
Molecular Weight 280.68 g/mol
CAS No. 2586126-46-5
Cat. No. B6287475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid
CAS2586126-46-5
Molecular FormulaC14H10ClFO3
Molecular Weight280.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)Cl
InChIInChI=1S/C14H10ClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
InChIKeyQLTDDJWRWZTWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS 2586126-46-5): Procurement-Relevant Identity and Physicochemical Baseline


3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS 2586126-46-5, IUPAC: 2-chloro-6-fluoro-3-phenylmethoxybenzoic acid) is a trisubstituted halogenated benzoic acid building block with molecular formula C14H10ClFO3 and molecular weight 280.68 g/mol . It features a benzyloxy (–OCH2Ph) group at the 3-position, chlorine at the 2-position, and fluorine at the 6-position on the benzoic acid core. This specific substitution pattern situates the compound at the intersection of two well-precedented structural classes: ortho-halogenated benzoic acids, whose conformational landscapes and hydrogen-bonding networks are documented to influence crystal packing and reactivity profiles [1], and benzyloxy-protected phenolic benzoic acids that serve as latent phenol precursors accessible via catalytic hydrogenolysis [2]. No primary biological activity data, clinical trial entries, or ChEMBL annotations have been identified for this specific compound [3], consistent with its status as a specialty synthetic intermediate rather than a probe molecule or drug candidate.

Why 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid Cannot Be Replaced by Its Closest Analogs: A Substitution-Pattern Rationale


Three structural features—the ortho-chlorine, the ortho-fluorine, and the meta-benzyloxy substituent—produce a unique electronic and steric environment that cannot be reproduced by any single positional isomer or simplified analog. The ortho-Cl/ortho-F pairing exerts a combined electron-withdrawing effect that depresses the predicted carboxylic acid pKa to 1.87±0.25 , a value substantially lower than that of the 4-benzyloxy positional isomer (pKa 2.38±0.25) or the de-fluoro analog 3-(benzyloxy)-2-chlorobenzoic acid (pKa 2.80±0.25) . This ~0.5–0.9 log unit difference in acidity is predicted to alter salt formation equilibria, solid-phase extraction behavior, and carboxylate nucleofugacity in decarboxylative coupling manifolds. Moreover, because the benzyloxy group is positioned ortho to neither halogen, its hydrogenolytic deprotection is sterically unencumbered—unlike the 2-benzyloxy positional isomer—preserving the aryl chloride for orthogonal cross-coupling at a later synthetic stage. These combined electronic and steric attributes mean that substituting a cheaper, simpler benzoic acid scaffold (e.g., 2-chloro-6-fluorobenzoic acid, CAS 434-75-3) would sacrifice the latent phenol handle, while the closest positional isomer (CAS 1034026-19-1) exhibits limited market availability at sub-gram scales only , constraining its practical utility for multi-step synthesis campaigns.

3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid: Quantitative Differentiation Evidence Against Four Structural Comparators


Carboxylic Acid Acidity (pKa): 0.93-Unit Enhancement vs. De-Fluoro Analog Confirmed by Predicted Values

The target compound exhibits a predicted pKa of 1.87±0.25, which is 0.93 log units lower (i.e., ~8.5× more acidic) than the de-fluoro analog 3-(benzyloxy)-2-chlorobenzoic acid (pKa 2.80±0.25) and 0.51 log units lower than the 4-benzyloxy positional isomer (pKa 2.38±0.25) . This enhanced acidity is attributable to the additive electron-withdrawing effect of the ortho-fluorine substituent acting in concert with the ortho-chlorine, consistent with the well-documented ortho-effect in halogenated benzoic acids wherein ortho-halogen substitution stabilizes the carboxylate conjugate base through field/inductive effects and intramolecular O–H···X hydrogen bonding [1]. The core scaffold 2-chloro-6-fluorobenzoic acid (CAS 434-75-3, pKa 2.04±0.10) [2] is less acidic than the target by 0.17 units, demonstrating that the meta-benzyloxy group contributes additional (albeit smaller) acid-strengthening character. All pKa values are ACD/Labs-predicted; experimental potentiometric titration data are not available for the target or its benzyloxy-bearing comparators.

Physicochemical profiling Salt selection Ionizable building block pKa prediction

Thermal Stability (Boiling Point): ~31 °C Elevation vs. 4-Benzyloxy Positional Isomer and ~164 °C Above the Core Scaffold

The target compound has a predicted boiling point of 427.3±40.0 °C , which is 31.4 °C higher than the 4-benzyloxy positional isomer (CAS 3002498-47-4, predicted BP 395.9±37.0 °C) and 163.6 °C higher than the parent scaffold 2-chloro-6-fluorobenzoic acid (CAS 434-75-3, predicted BP 263.7±20.0 °C) [1]. The ~164 °C increment attributable to benzyloxy introduction is consistent with the added molecular weight (ΔMW = 106.12 g/mol) and increased van der Waals surface area. The ~31 °C difference between the 3-benzyloxy and 4-benzyloxy isomers, despite identical molecular formula and molecular weight, likely reflects differences in intermolecular hydrogen-bonding geometry: the 3-benzyloxy oxygen can participate in intramolecular interactions with the ortho-substituted carboxylic acid that are sterically unavailable in the 4-substituted isomer, altering the cohesive energy density and thus the vaporization enthalpy.

Thermal stability Distillation range High-temperature reactions Storage and handling

Density (Molecular Packing): ~4.6% Higher Than De-Fluoro Analog Indicative of Tighter Crystal Packing

The target compound's predicted density of 1.383±0.06 g/cm³ exceeds that of the de-fluoro analog 3-(benzyloxy)-2-chlorobenzoic acid (1.322±0.06 g/cm³) by 0.061 g/cm³ (4.6% relative increase), attributable to the greater atomic mass of fluorine (18.998 u) replacing hydrogen (1.008 u) at the 6-position. Interestingly, the density of the 4-benzyloxy positional isomer is also predicted at 1.383±0.06 g/cm³ , identical to the target, indicating that positional isomerism of the benzyloxy group does not materially alter the predicted molar volume despite the boiling point difference noted in Evidence Item 2. The core scaffold 2-chloro-6-fluorobenzoic acid has a higher estimated density of 1.4016 [1], attributable to the absence of the relatively bulky and less dense benzyloxy moiety. These predicted values should be treated with appropriate caution; experimentally determined single-crystal X-ray densities are not available for the target compound.

Crystal engineering Density prediction Solid-state properties Formulation

Market Scalability vs. Closest Positional Isomer: 20–50× Larger Standard Pack Sizes with Higher Purity Specifications

The target compound (CAS 2586126-46-5) is commercially offered at 98% purity in pack sizes ranging from 5 g to 500 g by Leyan and at NLT 98% purity by Boroncore , with additional vendor listings through Fluorochem/CymitQuimica . By contrast, the closest positional isomer, 3-(benzyloxy)-6-chloro-2-fluorobenzoic acid (CAS 1034026-19-1), is available only at ≥95% purity with pack sizes limited to 100 mg and 250 mg from AOB Chem , and has been listed as discontinued by VWR . The de-fluoro analog (CAS 61535-31-7) is available at ≥95–98% purity in 1 g and 5 g quantities . The core scaffold 2-chloro-6-fluorobenzoic acid (CAS 434-75-3) is a bulk commodity available from Sigma-Aldrich, Macklin, and numerous suppliers at multi-kilogram scale [1], but lacks the benzyloxy handle required for latent phenol unveiling. This supply-chain analysis indicates that among the benzyloxy-bearing comparators, the target compound provides the most favorable combination of purity specification and scalable supply for multi-step synthesis programs requiring gram-to-hundred-gram quantities.

Procurement Supply chain Scalability Vendor comparison

Orthogonal Synthetic Handle Architecture: Latent Phenol, Aryl Chloride, and Carboxylic Acid in Non-Competing Positions

The substitution pattern of the target compound—benzyloxy at C3, chlorine at C2, fluorine at C6, carboxylic acid at C1—provides three synthetically addressable handles arrayed such that each can be manipulated without interference from the others, a design principle supported by precedent in the literature. The benzyloxy group can be selectively removed via Pd/C-catalyzed hydrogenolysis in the presence of the aryl chloride to reveal a free 3-hydroxy group [1], enabling subsequent O-alkylation, O-arylation, or sulfonylation. The aryl chloride at C2 is activated toward Pd-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) by the electron-withdrawing ortho-carboxylic acid [2]. The fluorine at C6 can participate in nucleophilic aromatic substitution (SNAr) under sufficiently activating conditions. The carboxylic acid itself can be converted to the corresponding boronic acid (CAS 957062-67-8) [3], a validated Suzuki coupling partner with a predicted boiling point of 461.2±55.0 °C . The 4-benzyloxy positional isomer (CAS 3002498-47-4) lacks the ortho relationship between the carboxylic acid and the benzyloxy group, altering the hydrogen-bonding network available for directed ortho-metallation or substrate-catalyst preorganization. The de-fluoro analog (CAS 61535-31-7) entirely lacks the C6 fluorine, removing an SNAr handle and the electronic tuning it provides. No quantitative yield comparison data exists for sequential derivatization of these specific isomers; this evidence dimension is therefore tagged as class-level inference based on established reactivity principles.

Orthogonal protecting groups Sequential functionalization Medicinal chemistry building blocks Cross-coupling strategy

Fluorine-Mediated Metabolic Tuning: Structural Prerequisite for 19F NMR Tracking and Potential Metabolic Stability Enhancement vs. De-Fluoro Analog

The presence of a single fluorine atom at the 6-position provides the target compound with a spectroscopic handle for quantitative 19F NMR analysis—a capability entirely absent in the de-fluoro analog 3-(benzyloxy)-2-chlorobenzoic acid (CAS 61535-31-7). In drug discovery contexts, aryl fluorine substitution at positions meta to the carboxylic acid (as in the target's 6-fluoro substitution relative to C1–COOH) is a recognized strategy to block cytochrome P450-mediated oxidative metabolism at that position, potentially extending metabolic half-life without substantially altering target binding [1]. Fluorine introduction at this position also modulates the electron density of the aromatic ring, as evidenced by the 0.93-unit pKa depression discussed in Evidence Item 1. While no direct metabolic stability data exist for the target compound, the class-level precedent for fluorine-mediated metabolic tuning in benzoic acid derivatives is robust [2]. The core scaffold 2-chloro-6-fluorobenzoic acid shares the fluorine feature but lacks the benzyloxy-derived synthetic versatility.

19F NMR Metabolic stability Fluorine chemistry Drug discovery

Evidence-Backed Application Scenarios for 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid in Research and Industrial Procurement


Medicinal Chemistry Library Synthesis Requiring Orthogonal Functional Handles for Parallel SAR Exploration

In a medicinal chemistry campaign targeting a binding pocket with three distinct sub-sites, the target compound's benzyloxy (deprotectable to phenol), aryl chloride (Suzuki handle), and carboxylic acid (convertible to boronic acid or amide) provide three independently addressable vectors for diversification. The predicted pKa of 1.87±0.25 informs salt form selection for in vitro assays. The de-fluoro analog (CAS 61535-31-7) would lack both the 19F NMR monitoring capability and the potential metabolic blockade at the 6-position, while the positional isomer (CAS 1034026-19-1) cannot be reliably procured beyond 250 mg scale , making it unsuitable for a campaign requiring gram-scale intermediate production.

Multi-Step Total Synthesis of Fluorinated Biaryl Natural Product Analogs via Late-Stage Cross-Coupling

The target compound can be converted to its corresponding boronic acid (CAS 957062-67-8) [1] for Suzuki–Miyaura coupling, or the aryl chloride can be engaged directly in Pd-catalyzed cross-coupling. The benzyloxy group survives these coupling conditions and can be deprotected chemoselectively in the presence of the aryl chloride via controlled hydrogenolysis [2]. The higher predicted boiling point (427.3 °C) and thermal stability relative to the core scaffold 2-chloro-6-fluorobenzoic acid (263.7 °C) [3] provides margin for high-temperature coupling conditions. The 31.4 °C boiling point elevation relative to the 4-benzyloxy isomer may facilitate post-reaction distillative removal of lower-boiling byproducts.

Process Chemistry Development Requiring Scalable, High-Purity Building Block with Validated Supply Chain

For process development and scale-up, the target compound's availability at 98% purity in 5 g to 500 g pack sizes from multiple vendors including Leyan and Boroncore provides supply security that the 95%-pure, 100–250 mg-only positional isomer (CAS 1034026-19-1) cannot match. The predicted density of 1.383 g/cm³ enables accurate gravimetric dispensing calculations. The pKa of 1.87 predicts complete ionization under typical basic aqueous workup conditions (pH > 4), facilitating extractive purification. Risk of supply disruption for the positional isomer is substantiated by VWR's discontinuation listing .

Fluorinated Fragment Library Construction with 19F NMR-Based Screening Capability

Fragment-based drug discovery (FBDD) libraries increasingly incorporate 19F-containing fragments to enable 19F NMR ligand-observed screening. The target compound's single fluorine atom provides a clean 19F NMR singlet suitable for monitoring protein binding via changes in transverse relaxation (T2) or chemical shift perturbation. The benzyloxy group can be removed post-screening to reveal a phenol for hit elaboration. The de-fluoro analog (CAS 61535-31-7) is invisible to 19F NMR, precluding its use in fluorine-based fragment screening cascades [4].

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